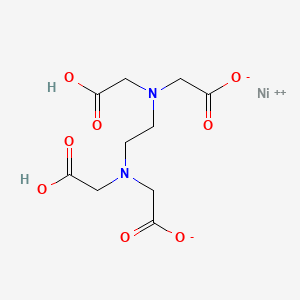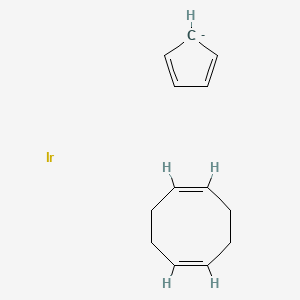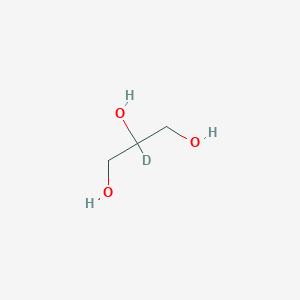
5,9,14,18-Anthrazinetetrone, trichloro-6,15-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is a chemical compound with the molecular formula C28H12Cl3N2O4. It is a derivative of anthraquinone, a class of compounds known for their applications in dyes and pigments. This compound is characterized by the presence of three chlorine atoms and a tetrone structure, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone typically involves the chlorination of 6,15-dihydroanthrazine-5,9,14,18-tetrone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in the formation of various substituted anthraquinone derivatives.
科学研究应用
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
作用机制
The mechanism of action of trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and tetrone structure allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
6,15-dihydroanthrazine-5,9,14,18-tetrone: A non-chlorinated analog with similar structural features.
7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone: A dichlorinated derivative with slightly different chemical properties.
Uniqueness
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is unique due to the presence of three chlorine atoms, which enhance its reactivity and potential applications compared to its non-chlorinated and dichlorinated analogs. The additional chlorine atom provides more sites for chemical modification, making it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
1324-26-1 |
|---|---|
分子式 |
C28H9Cl3N2O4 |
分子量 |
543.7 g/mol |
IUPAC 名称 |
8,9,10-trichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6,8,10,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone |
InChI |
InChI=1S/C28H9Cl3N2O4/c29-15-9-14-18(22(31)21(15)30)27(36)13-6-8-17-24(20(13)28(14)37)33-16-7-5-12-19(23(16)32-17)26(35)11-4-2-1-3-10(11)25(12)34/h1-9H |
InChI 键 |
COZWDIZAJASFNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C5C(=N4)C=CC6=C5C(=O)C7=CC(=C(C(=C7C6=O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


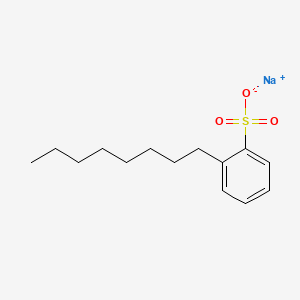
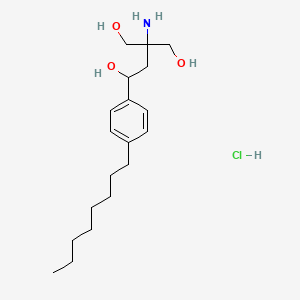
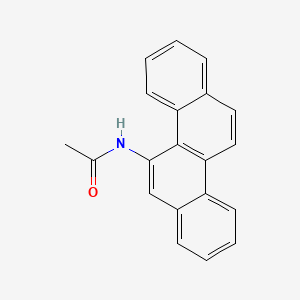
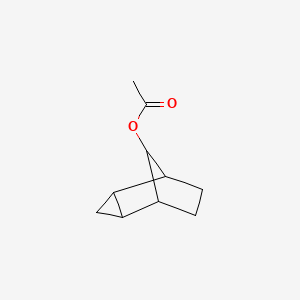

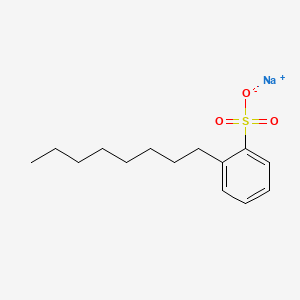
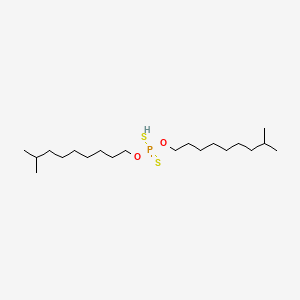
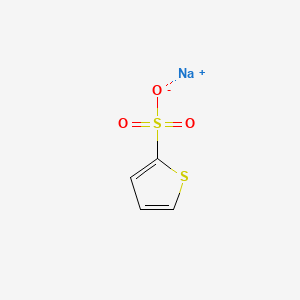
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)


